molecular formula C21H24BrFN2O2 B2482060 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106769-83-8

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Katalognummer: B2482060
CAS-Nummer: 1106769-83-8
Molekulargewicht: 435.337
InChI-Schlüssel: HTRZSUIGUSHTCO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated azepinium salt featuring a fused imidazo[1,2-a]azepine core. Key structural attributes include:

  • A 2-fluoro-4-methoxyphenyl substituent at position 3, introducing both electron-withdrawing (fluoro) and electron-donating (methoxy) groups.
  • A phenyl group at position 1, which lacks additional substituents.
  • A seven-membered azepine ring with partial saturation (5,6,7,8,9-hexahydro), influencing conformational flexibility.

Eigenschaften

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN2O2.BrH/c1-26-17-11-12-18(19(22)14-17)21(25)15-23(16-8-4-2-5-9-16)20-10-6-3-7-13-24(20)21;/h2,4-5,8-9,11-12,14,25H,3,6-7,10,13,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRZSUIGUSHTCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazo[1,2-a]azepines and is characterized by its unique structural features, including a fluorine atom and a methoxy group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of the compound is C21H24BrFN2O2C_{21}H_{24}BrFN_2O_2 with a molecular weight of approximately 435.34 g/mol. The compound's structure includes multiple functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC21H24BrFN2O2
Molecular Weight435.34 g/mol
IUPAC NameThis compound
CAS Number1106769-83-8

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors involved in various signaling pathways. The binding affinity and specificity of the compound towards these targets are essential for determining its pharmacological effects.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Antiviral Activity : Some studies have shown that imidazo[1,2-a]azepine derivatives possess antiviral properties. For example, derivatives have been evaluated against various viruses including influenza and hepatitis C virus (HCV), demonstrating significant inhibition at micromolar concentrations .

Antimicrobial Activity : Similar compounds have been reported to exhibit antimicrobial effects against a variety of pathogens. The structure-function relationship suggests that modifications in the chemical structure can enhance or diminish this activity .

Cytotoxicity : The cytotoxic effects of related compounds have been assessed in various cancer cell lines. Preliminary data suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Antiviral Efficacy Against HCV : A study demonstrated that certain imidazo[1,2-a]azepine derivatives had an IC50 value of approximately 6.7 μM against HCV replication . This indicates potential as therapeutic agents against viral infections.
  • Cytotoxicity in Cancer Research : In vitro studies showed that compounds with similar structures induced significant cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 20 μM . These findings warrant further investigation into their mechanisms of action.
  • Antimicrobial Properties : A series of derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Some exhibited minimum inhibitory concentrations (MICs) as low as 15 μg/mL .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position 1) Substituents (Position 3) Molecular Weight (Da) Evidence ID
Target Compound C22H23BrFN2O2 Phenyl (no substituents) 2-Fluoro-4-methoxyphenyl ~434.10 -
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide C21H24BrFN2O2 4-Methoxyphenyl 4-Fluorophenyl 435.34
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide C22H26BrFN2O2 4-Ethoxyphenyl 4-Fluorophenyl 465.36
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide C20H21BrClFN2O 4-Chlorophenyl 4-Fluorophenyl 441.76
Key Observations:

Position 1 Substituents: The target compound’s unsubstituted phenyl group contrasts with analogs bearing 4-methoxy (), 4-ethoxy (), or 4-chloro () groups.

Position 3 Substituents :

  • The target’s 2-fluoro-4-methoxyphenyl group combines meta/para substitution, whereas analogs (e.g., ) feature 4-fluorophenyl . The ortho-fluoro substituent in the target compound may induce steric effects, altering conformational preferences or receptor interactions.

Chloro () is more electronegative than fluoro, which could strengthen binding to electron-rich regions but increase toxicity risks.

Structural Implications for Pharmacological Activity

  • Metabolic Stability : Ethoxy-substituted analogs () may undergo faster hepatic clearance than methoxy derivatives due to cytochrome P450-mediated oxidation .
  • The target’s 2-fluoro-4-methoxyphenyl group could modulate selectivity .
  • Solubility : The hydroxyl group at position 3 enhances aqueous solubility, but bulky substituents (e.g., ethoxy in ) may counteract this effect .

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including cyclization and quaternization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for imidazoazepine ring formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >80% .
    Post-synthesis, purity is verified via HPLC (>98%) and recrystallization using ethanol/water mixtures .

Q. How is the compound’s structure confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C2, methoxy at C4) and confirms the imidazoazepine scaffold .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 471.395) and bromide counterion .
  • X-ray crystallography : Resolves stereochemistry and confirms chair conformations in the azepine ring (if single crystals are obtainable) .

Q. What are the solubility and stability profiles under varying conditions?

  • Solubility : Highly soluble in DMSO (>100 mg/mL), moderately in ethanol (20–30 mg/mL), and poorly in aqueous buffers (<1 mg/mL) .
  • Stability :
    • pH-dependent degradation : Stable at pH 4–7 (24-hour study), but hydrolyzes in alkaline conditions (pH >9) via cleavage of the methoxy group .
    • Thermal stability : Decomposes above 200°C (DSC/TGA data) .

Q. Which purification techniques are effective for isolating this compound?

  • Column chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted precursors .
  • Recrystallization : Ethanol/water (1:1) yields crystals with >99% purity .

Advanced Research Questions

Q. How can reaction pathways (e.g., kinetic vs. thermodynamic control) be manipulated during synthesis?

  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic products (e.g., cis-isomers), while higher temperatures (80°C) drive thermodynamic equilibration to trans-isomers .
  • Solvent polarity : Polar solvents stabilize charge-separated intermediates, directing regioselectivity in ring-closing steps .

Q. What methodologies identify the compound’s pharmacological targets and mechanisms?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to protein targets (e.g., kinases, GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Measures enthalpy/entropy changes during target binding .
  • In silico docking : Molecular docking (AutoDock Vina) predicts interactions with active sites (e.g., hydrophobic pockets accommodating the fluorophenyl group) .

Q. How are contradictions in bioactivity data across studies resolved?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from buffer composition (e.g., presence/absence of Mg²⁺) or cell-line variability .
  • Metabolite interference : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to observed effects .

Q. What computational tools model the compound’s interactions with biological systems?

  • Molecular Dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QM/MM hybrid methods : Predict reaction mechanisms (e.g., proton transfer in enzymatic degradation) .

Q. How are degradation pathways and byproducts characterized?

  • Forced degradation studies : Exposure to UV light, H₂O₂, or acidic/alkaline conditions, followed by HPLC-MS to identify degradation products (e.g., demethylated or ring-opened derivatives) .
  • Stability-indicating assays : Validate method specificity for quantifying intact compound amid degradation .

Q. What strategies address chirality-related challenges in synthesis and bioactivity?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Circular Dichroism (CD) : Confirms absolute configuration of isolated enantiomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.